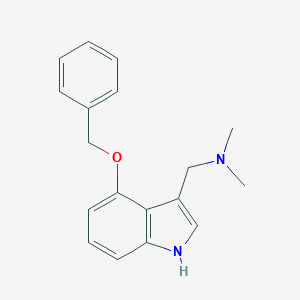

4-Benzyloxygramine

描述

Synthesis Analysis

The synthesis of 4-Benzyloxygramine and related compounds involves intricate chemical reactions that are pivotal for obtaining the desired product with high yield and purity. A notable method includes the palladium-catalyzed sequential alkylation-alkenylation reactions, which have been applied to synthesize 2-substituted and 2,5-disubstituted benzoxepines from aryl iodides and bromoenoates, demonstrating the versatility and efficacy of palladium-catalyzed reactions in complex organic synthesis (Lautens, Paquin, & Piguel, 2002).

Molecular Structure Analysis

The molecular structure of 4-Benzyloxygramine derivatives, such as those synthesized in the context of lanthanide coordination compounds, provides insights into the influence of substituents on the compound's properties. Structural analyses, including single-crystal X-ray diffraction, reveal how variations in the electronic nature of substituents can dramatically affect the luminescent properties of these compounds, highlighting the importance of molecular structure in determining the physical characteristics of chemical entities (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Chemical Reactions and Properties

4-Benzyloxygramine and its analogs undergo a variety of chemical reactions that underscore their reactivity and potential for further functionalization. For instance, the ultrasound-assisted synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide showcases innovative methodologies to achieve challenging anti-tubercular scaffolds, emphasizing the compound's versatility in synthetic chemistry (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Physical Properties Analysis

The analysis of physical properties, such as crystallinity and phase behavior, is crucial for understanding the practical applications of 4-Benzyloxygramine derivatives. Studies on crystal structures, such as those of 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, shed light on the molecular arrangements and interactions that dictate the solid-state properties of these compounds, which are essential for their application in material science and pharmaceutical formulations (Obreza & Perdih, 2012).

Chemical Properties Analysis

Understanding the chemical properties of 4-Benzyloxygramine involves examining its reactivity, stability, and interaction with other molecules. The synthesis and characterization of derivatives highlight the compound's ability to participate in complex chemical reactions, offering insights into its potential utility in various chemical and pharmacological applications. For example, the detailed synthesis route and characterization of 4-(benzyloxy)-1H-indazole underline the compound's chemical versatility and potential as a building block in organic synthesis (Tang Yan-feng, 2012).

科学研究应用

天然除草剂和抗菌剂: 1,4-苯并恶唑酮类化合物是一类与4-苄氧基格拉明相关的化合物,已显示出作为天然除草剂、抗真菌剂、抗菌剂和拒食剂的潜力。它们的用途广泛且易于获取,使其成为天然来源的生物活性化合物的一个有希望的来源(Macias et al., 2009).

抗炎特性: 4-苄基哌啶是一种与4-苄氧基格拉明在结构上相关的化合物,具有抗炎特性。这种作用可能是由于它与红细胞膜结合并改变细胞表面电荷,使其成为抗炎剂的潜在来源(Jayashree et al., 2017).

细胞内钙活动: 取代的1,4-苯并恶唑酮类化合物具有与4-苄氧基格拉明类似的结构,具有潜在的细胞内钙活性。本研究中发现的最有效的衍生物是3-c (Bourlot et al., 1998).

合成 псилоцин: 4-苄氧基吲哚是一种相关化合物,已用于合成 псилоцин,这是致幻蘑菇中的主要活性剂。这为其纯化和合成提供了一种新方法(Poon et al., 1986).

人白细胞弹性蛋白酶抑制剂: 苯并恶唑酮类抑制剂经过特殊烷基团设计,已对其抑制人白细胞弹性蛋白酶(一种与多种炎症性疾病有关的酶)的能力进行了研究(Krantz et al., 1990).

辣木种子中的抗菌剂: 辣木和狭叶辣木的种子含有4(-L-鼠李糖氧基)苄基异硫氰酸酯,一种活性抗菌剂,突出了此类化合物在对抗感染中的潜力(Eilert et al., 1981).

美洲大蠊马氏管肌肉中的拮抗剂: 美洲大蠊的马氏管肌肉含有D型5-羟色胺受体,该受体被5-苄氧基格拉明拮抗(Crowder & Shankland, 1972).

安全和危害

The safety data sheet for 7-Benzyloxygramine, a compound similar to 4-Benzyloxygramine, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

属性

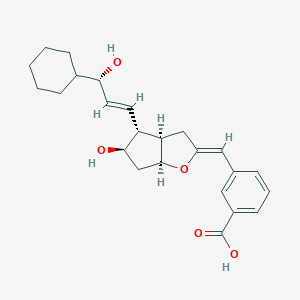

IUPAC Name |

N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLFSJBPYZCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543982 | |

| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxygramine | |

CAS RN |

13523-95-0 | |

| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)